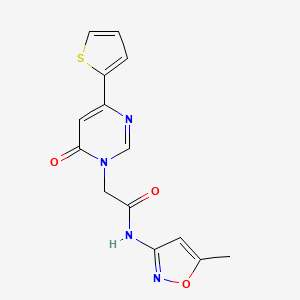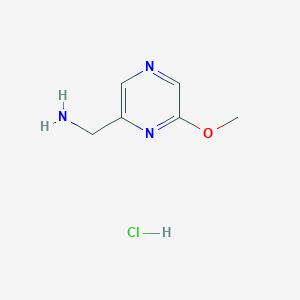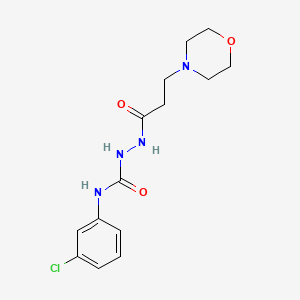
1-(3-Chlorophenyl)-3-(3-morpholin-4-ylpropanoylamino)urea
Overview
Description
1-(3-Chlorophenyl)-3-(3-morpholin-4-ylpropanoylamino)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a morpholine ring, and a urea moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(3-morpholin-4-ylpropanoylamino)urea typically involves the reaction of 3-chlorophenyl isocyanate with 3-(morpholin-4-yl)propanoic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems can be employed to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization or chromatography are often used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(3-morpholin-4-ylpropanoylamino)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in aprotic solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the replacement of the chlorine atom with the nucleophile, forming new functionalized compounds.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(3-morpholin-4-ylpropanoylamino)urea has found applications in various scientific research areas, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial effects.
Industry: Utilized in the development of new materials, coatings, or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(3-morpholin-4-ylpropanoylamino)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-(3-piperidin-4-ylpropanoylamino)urea: Similar structure but with a piperidine ring instead of a morpholine ring.
1-(3-Chlorophenyl)-3-(3-pyrrolidin-4-ylpropanoylamino)urea: Contains a pyrrolidine ring instead of a morpholine ring.
1-(3-Chlorophenyl)-3-(3-piperazin-4-ylpropanoylamino)urea: Features a piperazine ring in place of the morpholine ring.
Uniqueness
1-(3-Chlorophenyl)-3-(3-morpholin-4-ylpropanoylamino)urea is unique due to the presence of the morpholine ring, which imparts distinct chemical properties and reactivity compared to its analogs. The morpholine ring can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(3-morpholin-4-ylpropanoylamino)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O3/c15-11-2-1-3-12(10-11)16-14(21)18-17-13(20)4-5-19-6-8-22-9-7-19/h1-3,10H,4-9H2,(H,17,20)(H2,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCOQMMLXJBPFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)NNC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324431 | |
| Record name | 1-(3-chlorophenyl)-3-(3-morpholin-4-ylpropanoylamino)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49732317 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
833429-07-5 | |
| Record name | 1-(3-chlorophenyl)-3-(3-morpholin-4-ylpropanoylamino)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


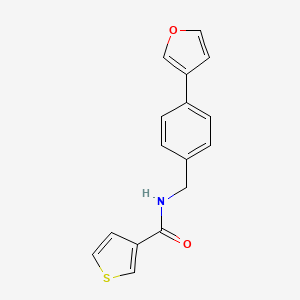
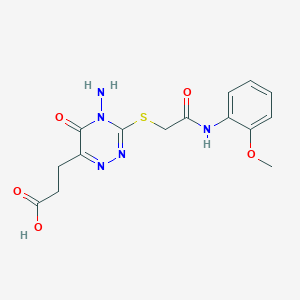
![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2600676.png)
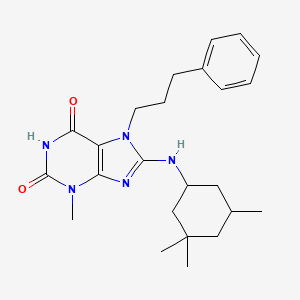
![4-(benzenesulfonyl)-8-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2600678.png)
![2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2600679.png)
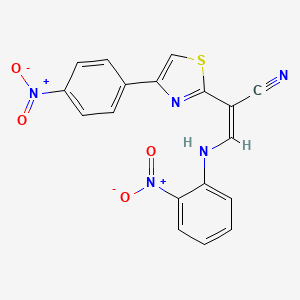
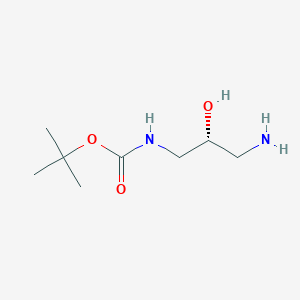
![2-thioxo-1',3'-dihydro-5H-spiro[imidazolidine-4,2'-inden]-5-one](/img/structure/B2600682.png)
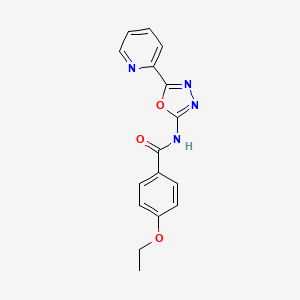
![1-[(2-chlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol](/img/structure/B2600685.png)
![2-chloro-N-[5-methyl-1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidin-3-yl]acetamide](/img/structure/B2600686.png)
